3-Bromo-9,9-dimethyl-9H-fluoren-2-amine
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Overview
Description
3-Bromo-9,9-dimethyl-9H-fluoren-2-amine: is an organic compound with the molecular formula C15H14BrN and a molecular weight of 288.18 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and an amine group attached to the fluorene core . It is commonly used in organic synthesis and materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9,9-dimethyl-9H-fluoren-2-amine typically involves the bromination of 9,9-dimethyl-9H-fluoren-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dimethylformamide (DMF) . The reaction is carried out at room temperature or at a lower temperature to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or lithium reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction reactions can produce nitro, nitroso, or amine derivatives .
Scientific Research Applications
3-Bromo-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and OLEDs due to its favorable electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of biologically active compounds.
Polymer Chemistry: It is used in the preparation of polymers with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets and pathways in various applications. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, play a crucial role in its function . The presence of the bromine atom and the amine group can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine
- 4-Bromo-9,9-dimethylfluorene
- N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness: 3-Bromo-9,9-dimethyl-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
3-bromo-9,9-dimethylfluoren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)11-6-4-3-5-9(11)10-7-13(16)14(17)8-12(10)15/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDHRXTCKEBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)N)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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